molecular formula C18H16O B12799966 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone CAS No. 4912-55-4

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone

Cat. No.: B12799966
CAS No.: 4912-55-4
M. Wt: 248.3 g/mol
InChI Key: IMCFKEKBLFADHG-UHFFFAOYSA-N
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Description

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes a chrysenone core with additional hydrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aromatic compound, a series of reactions such as Friedel-Crafts acylation, reduction, and cyclization can be employed to obtain the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors, advanced catalytic systems, and optimized reaction conditions to maximize output while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also gaining traction in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4b,10b,11,12-Tetrahydro-6(5H)-chrysenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chrysenone: The parent compound without the additional hydrogen atoms.

    Tetrahydrochrysenone: A similar compound with a different hydrogenation pattern.

    Polycyclic Aromatic Hydrocarbons: A broader class of compounds with similar structural features.

Uniqueness

4b,10b,11,12-Tetrahydro-6(5H)-chrysenone is unique due to its specific hydrogenation pattern and structural features

Properties

CAS No.

4912-55-4

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

5,10b,11,12-tetrahydro-4bH-chrysen-6-one

InChI

InChI=1S/C18H16O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-8,15,17H,9-11H2

InChI Key

IMCFKEKBLFADHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C4=CC=CC=C4C(=O)C3

Origin of Product

United States

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